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molecular formula C16H10N2O B8617089 2-Oxo-1,2-di(4-cyanophenyl)ethane CAS No. 111883-54-6

2-Oxo-1,2-di(4-cyanophenyl)ethane

Cat. No. B8617089
M. Wt: 246.26 g/mol
InChI Key: BODMSQVRHORRAI-UHFFFAOYSA-N
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Patent
US05134150

Procedure details

To a solution of 25 g of p-cyanobenzaldehyde in 50 ml of ethanol was added 5 g of potassium cyanide in 10 ml of water. The mixture was heated at reflux for 1 hr, cooled, and the crystalline product was filtered and washed with cold ethanol. Recrystallization from acetic acid afforded 4.7 g of the part (a) title compound, mp. 209°-215° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1)#[N:2].[C-:11]#[N:12].[K+]>C(O)C.O>[O:8]=[C:7]([C:6]1[CH:9]=[CH:10][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1)[CH2:1][C:3]1[CH:10]=[CH:9][C:6]([C:11]#[N:12])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Name
Quantity
5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the crystalline product was filtered
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetic acid

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O=C(CC1=CC=C(C=C1)C#N)C1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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